

Cellular Localization of DAT-230 Binding Sites: An In-depth Technical Guide

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Compound of Interest

Compound Name: DAT-230

Cat. No.: B15606946

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Abstract

DAT-230 is a novel synthetic microtubule inhibitor derived from combretastatin-A-4, which has demonstrated potent anti-proliferative activity in various cancer cell lines.[1] Its primary mechanism of action involves the depolymerization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This technical guide provides a comprehensive overview of the cellular localization of **DAT-230** binding sites, based on its function as a microtubule-targeting agent. It includes detailed experimental protocols for visualizing the effects of **DAT-230** on the microtubule network and for confirming its binding, along with a conceptual framework for the signaling pathways it triggers.

Introduction to DAT-230

DAT-230, with the chemical name 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl) aniline, is a promising anti-cancer agent.[1] As a microtubule inhibitor, its cellular binding sites are the tubulin proteins that constitute the microtubules.[1] Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The localization of **DAT-230** binding is therefore directly correlated with the distribution of the microtubule network within the cell.

Cellular Localization of Microtubule Binding Sites

The binding sites for **DAT-230** are located on the microtubule network throughout the cytoplasm. In interphase cells, this network is dispersed, while in mitotic cells, it reorganizes to form the mitotic spindle. The binding of **DAT-230** to tubulin disrupts the equilibrium between polymerized microtubules and free tubulin dimers, leading to microtubule depolymerization. This disruption is the basis of its cytotoxic effects.

Quantitative Data on DAT-230 Binding

Specific quantitative data on the binding affinity (K_d) and maximal binding capacity (B_{max}) of **DAT-230** to tubulin in different cellular compartments are not extensively available in the public literature. However, such data can be generated using the experimental protocols outlined below. A template for the presentation of such data is provided in Table 1.

Cellular Compartment	Binding Affinity (K_d)	Maximal Binding Capacity (B_{max})	Method of Determination
Cytosolic Tubulin	Data not available	Data not available	Radioligand Binding Assay
Microtubule Polymer	Data not available	Data not available	Co-sedimentation Assay
Mitotic Spindle	Data not available	Data not available	Immunofluorescence Quantification

Table 1: Template for Quantitative Analysis of **DAT-230** Binding. This table provides a structure for presenting key quantitative data on the binding of **DAT-230** to its target in various cellular states.

Experimental Protocols

Immunofluorescence Staining for Visualization of Microtubule Disruption

This protocol allows for the direct visualization of the effects of **DAT-230** on the cellular microtubule network.

Materials:

- HeLa or SGC-7901 cells
- Glass coverslips
- 24-well plate
- Complete cell culture medium
- **DAT-230** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody: anti- α -tubulin antibody
- Secondary antibody: Fluorescently labeled anti-mouse IgG
- Nuclear stain (e.g., DAPI)
- Mounting medium

Procedure:

- Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate to achieve 60-70% confluency.
- Compound Treatment: Treat cells with desired concentrations of **DAT-230** (and a DMSO vehicle control) for a specified duration (e.g., 24 hours).
- Fixation: Wash cells with PBS and fix with fixation solution for 10-15 minutes at room temperature.
- Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

- Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate cells with the primary anti- α -tubulin antibody diluted in blocking buffer for 1 hour at room temperature.
- Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Nuclear Staining: Wash cells with PBS and stain with DAPI for 5 minutes.
- Mounting and Visualization: Wash cells with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

In Vitro Microtubule Co-sedimentation Assay

This assay confirms the direct binding of **DAT-230** to microtubules.

Materials:

- Purified tubulin protein
- General tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA)
- GTP
- Taxol (for microtubule stabilization)
- **DAT-230**
- Ultracentrifuge
- SDS-PAGE equipment

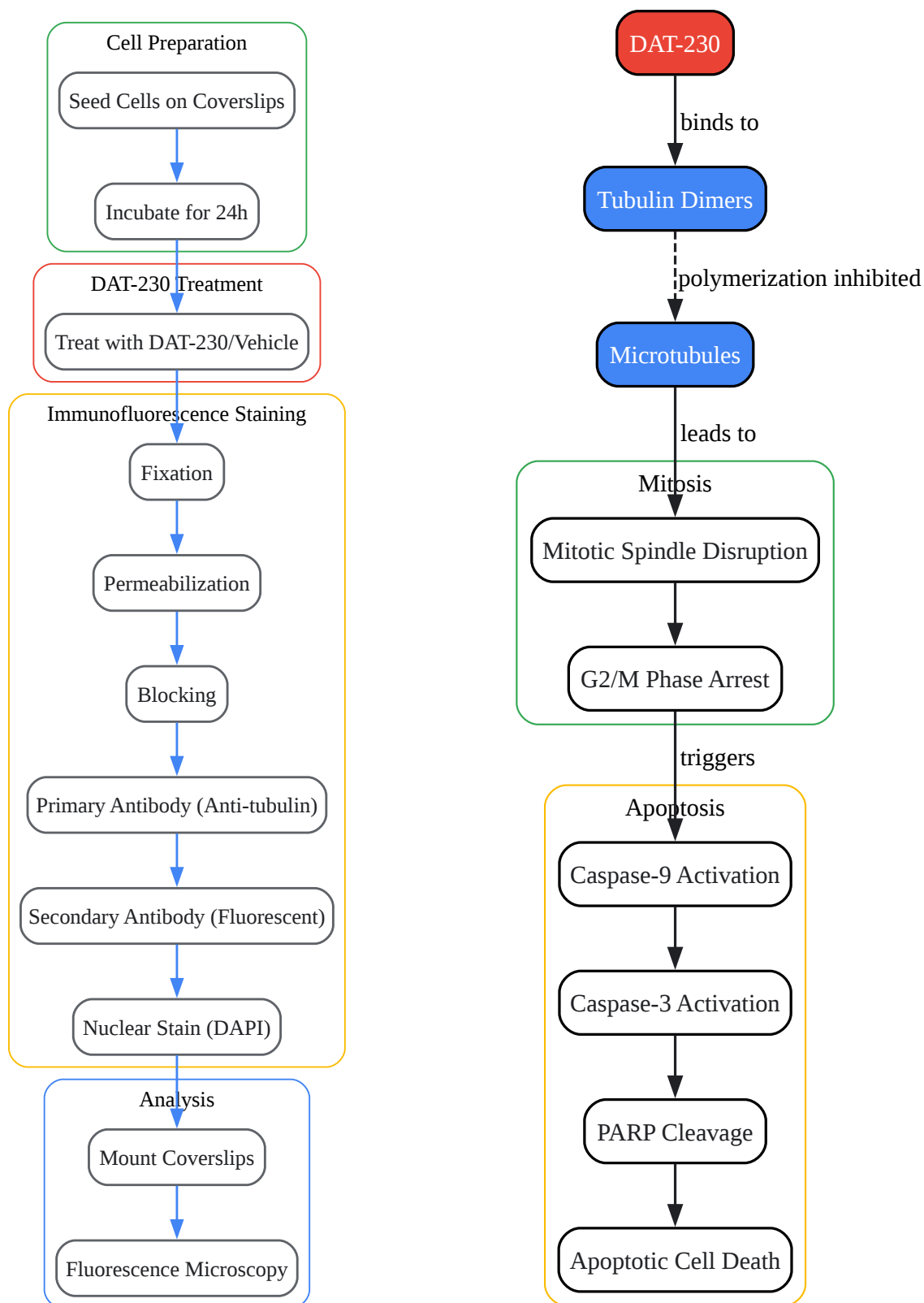
Procedure:

- Microtubule Polymerization: Polymerize purified tubulin in general tubulin buffer with GTP at 37°C. Stabilize the resulting microtubules with taxol.

- **Binding Reaction:** Incubate the stabilized microtubules with varying concentrations of **DAT-230** for 30 minutes at room temperature. A control reaction without microtubules should be included.
- **Centrifugation:** Centrifuge the reaction mixtures at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound compound.
- **Analysis:** Carefully separate the supernatant and the pellet. Analyze both fractions by a suitable method (e.g., HPLC for the compound, SDS-PAGE for tubulin) to determine the amount of **DAT-230** in each fraction. The presence of **DAT-230** in the pellet in a microtubule-dependent manner indicates binding.

Visualizations of Workflows and Pathways

Experimental Workflow for Immunofluorescence



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References

- 1. DAT-230, a Novel Microtubule Inhibitor, Induced Aberrant Mitosis and Apoptosis in SGC-7901 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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